![molecular formula C19H38N4O10 B607296 ELX-02 CAS No. 1375073-95-2](/img/no-structure.png)
ELX-02
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ELX-02, also known as NB-124, is a eukaryotic ribosomal selective glycoside (ERSG) designed to increase the read-through activity in patients with nonsense mutations and enable the production of sufficient amounts of full-length functional protein to restore activity.
科学的研究の応用
Read-Through Agent for Genetic Diseases
ELX-02 is an investigational compound, structurally an aminoglycoside analog, designed to induce read-through of nonsense mutations. This property enables the production of full-length functional proteins, making ELX-02 a promising therapy for genetic diseases caused by such mutations, like cystic fibrosis (CF) and nephropathic cystinosis. Initial Phase 1 clinical trials involving 105 volunteers indicated that ELX-02 is well-tolerated, with no reported severe adverse events or deaths. Ongoing Phase 2 clinical trials are further assessing its efficacy as a read-through agent (Kerem, 2020).
Protein Production via Premature Stop Codon Read-Through
ELX-02 has demonstrated significant read-through of premature stop codons (PSCs), leading to the translation of full-length proteins. This was particularly evident in experiments involving DMS-114 cells with a PSC in the TP53 gene, where ELX-02 treatment increased nuclear p53 protein expression. Importantly, ELX-02 maintained fidelity with native stop codons (NSCs), suggesting its potential as a therapeutic option for diseases resulting from nonsense mutations (Crawford et al., 2020).
Restoration of CFTR Function in Cystic Fibrosis
ELX-02 has shown promising results in restoring CFTR function in human-derived intestinal organoids, particularly in those with the CF nonsense allele G542X. The treatment led to significant increases in CFTR activity and protein expression in a dose-dependent manner, supporting its clinical evaluation as a read-through agent for CF caused by the G542X allele (Crawford et al., 2021).
Translational Read-Through in Cystinosis
ELX-02 has shown effectiveness in enabling translational read-through of nonsense mutations in cystinotic mice and human cells. This ability to produce a functional CTNS protein is evidenced by reduced cystine accumulation, comparable to cysteamine treatment, with no observed cytotoxicity or nephrotoxicity. This highlights ELX-02's potential as a therapeutic agent for cystinosis (Brasell et al., 2019).
特性
CAS番号 |
1375073-95-2 |
---|---|
製品名 |
ELX-02 |
分子式 |
C19H38N4O10 |
分子量 |
482.531 |
IUPAC名 |
(2R,3S,4R,5R,6S)-5-amino-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2-(((2S,3R,4S,5R)-5-((R)-1-aminoethyl)-3,4-dihydroxytetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)-2-((R)-1-hydroxyethyl)tetrahydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
InChIキー |
KJBRSTPUILEBDR-YBNFDXCTSA-N |
SMILES |
C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ELX-02; ELX 02; ELX02; NB-124; NB 124; NB124; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。